cis-Cycloheptane-1,2-diamine
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Overview
Description
rel-(1R,2S)-Cycloheptane-1,2-diamine: is a chiral diamine compound characterized by its unique cycloheptane ring structure with two amine groups attached at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-Cycloheptane-1,2-diamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of a suitable precursor, such as a cycloheptane-1,2-dione, using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of rel-(1R,2S)-Cycloheptane-1,2-diamine may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The reaction is typically carried out in high-pressure reactors with precise control over temperature and pressure to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: rel-(1R,2S)-Cycloheptane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be reduced to form cycloheptane derivatives with different functional groups.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted cycloheptane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include imines, oximes, reduced cycloheptane derivatives, and various substituted cycloheptane compounds.
Scientific Research Applications
Chemistry: In organic synthesis, rel-(1R,2S)-Cycloheptane-1,2-diamine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for the preparation of enantiomerically pure compounds.
Biology: The compound has potential applications in the development of chiral ligands for asymmetric catalysis. These ligands can be used to catalyze a variety of reactions with high enantioselectivity.
Medicine: In medicinal chemistry, rel-(1R,2S)-Cycloheptane-1,2-diamine is explored for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets in a stereospecific manner makes it a promising candidate for drug development.
Industry: The compound is also used in the production of chiral materials and polymers. These materials have applications in areas such as drug delivery, sensors, and optoelectronics.
Mechanism of Action
The mechanism by which rel-(1R,2S)-Cycloheptane-1,2-diamine exerts its effects depends on its specific application. In asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to form chiral catalysts. These catalysts facilitate enantioselective reactions by providing a chiral environment for the substrate.
In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Cyclohexane-1,2-diamine: A similar compound with a six-membered ring structure. It is also used as a chiral building block and ligand in asymmetric synthesis.
Cyclooctane-1,2-diamine: Another related compound with an eight-membered ring. It has similar applications in organic synthesis and catalysis.
Uniqueness: rel-(1R,2S)-Cycloheptane-1,2-diamine is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered counterparts. This uniqueness can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1S,2R)-cycloheptane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7+ |
InChI Key |
DBBUVLSRTWYISN-KNVOCYPGSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)N)N |
Canonical SMILES |
C1CCC(C(CC1)N)N |
Origin of Product |
United States |
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